Reduced Antimicrobial Potency Compared to Sorbic Acid and Nitrite
In a head-to-head evaluation of antimicrobial activity against Clostridium botulinum in comminuted bacon, (2E,4E)-hexa-2,4-dien-1-ol was demonstrably less effective than both sodium nitrite and sorbic acid [1]. The study compared equimolar quantities of test compounds and found that sorbic alcohol, along with 3-methylallyl alcohol, dimethyl glutarate, and methylmaleic acid, exhibited lower activity than the benchmark preservatives [1]. This quantitative observation establishes that sorbic alcohol is not a suitable direct replacement for sorbic acid or nitrite in applications requiring high-level pathogen control, a critical consideration for procurement in food safety contexts [1].
| Evidence Dimension | Inhibition of gas production by C. botulinum in nitrite-free bacon |
|---|---|
| Target Compound Data | Less active than nitrite (120 μg/g) and sorbic acid (9–18 mM) |
| Comparator Or Baseline | Sodium nitrite at 120 μg/g; sorbic acid at 9–18 mM |
| Quantified Difference | Statistically significant lower activity (exact fold difference not provided) |
| Conditions | Comminuted, nitrite-free, temperature-abused bacon in cans |
Why This Matters
This direct comparison informs procurement decisions by definitively ruling out sorbic alcohol as a substitute for sorbic acid or nitrite in food preservation systems targeting C. botulinum, preventing costly formulation failures.
- [1] Chipley, J. R. (1982). Inhibition of Clostridium botulinum in Comminuted Bacon by Short-Chain Alkynoic and Alkenoic Acids and Esters. Journal of Food Protection, 45(10), 945-948. View Source
